molecular formula C11H16 B14270575 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene CAS No. 138434-36-3

2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene

Cat. No.: B14270575
CAS No.: 138434-36-3
M. Wt: 148.24 g/mol
InChI Key: UQLHJMBOGXWWHV-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with two methyl groups and an isopropylidene group. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity patterns. It is used in various scientific research applications due to its interesting chemical behavior and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through the partial hydrogenation of benzene.

    Isopropylidene Introduction: The isopropylidene group is introduced via a condensation reaction with acetone in the presence of a strong base such as potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs. The process is optimized for high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the isopropylidene group, often using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Epoxides or ketones, depending on the specific conditions.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Halogenated derivatives or other substituted cyclohexadienes.

Scientific Research Applications

2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-donating effects of the methyl and isopropylidene groups, which can stabilize transition states and intermediates. This stabilization can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the isopropylidene group.

    1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, affecting reactivity.

    2,6-Dimethylcyclohexa-1,3-diene: Lacks the isopropylidene group, resulting in different chemical properties.

Uniqueness

2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene group, which significantly influences its chemical behavior. This group can participate in various reactions, providing a versatile platform for further functionalization and derivatization.

Properties

CAS No.

138434-36-3

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

2,6-dimethyl-5-propan-2-ylidenecyclohexa-1,3-diene

InChI

InChI=1S/C11H16/c1-8(2)11-6-5-9(3)7-10(11)4/h5-7,10H,1-4H3

InChI Key

UQLHJMBOGXWWHV-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=CC1=C(C)C)C

Origin of Product

United States

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